molecular formula C11H11ClN2O2 B2400780 2-(Chloromethyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole CAS No. 698992-52-8

2-(Chloromethyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole

Cat. No. B2400780
CAS RN: 698992-52-8
M. Wt: 238.67
InChI Key: LUYBUCONPKOOCL-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole” is a chemical compound with the molecular formula C12H12ClNO2 . It is used in various chemical reactions and has several applications in the field of chemistry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient synthesis of chloromethyl 2-ethoxy-2-methylpropanoate from 2-bromoisobutyric acid is reported . The process involves a mild, base-mediated ethanolysis of a tertiary alkyl bromide, a sodium bisulfite purge of 2-methylacrylic acid, preparation of a thiomethyl ester via a formal Pummerer process with DMSO, and improved conversion of a thiomethyl ester to a chloromethyl ester through suppression of a competing chlorination pathway .


Molecular Structure Analysis

The molecular structure of “2-(Chloromethyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole” can be determined using various spectroscopic techniques such as FT-IR, FT-Raman, and UV-Vis spectroscopy . These techniques can provide valuable information about the molecular structure and the functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Chloromethyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole” can be predicted using various computational methods. For instance, the boiling point is predicted to be 317.8±27.0 °C, and the density is predicted to be 1.194±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Characterization

  • Research has focused on synthesizing new compounds of 1,3,4-oxadiazoles, including 2-(4-aminophenyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole. These compounds were synthesized using p-nitrobenzoic acid and methyl salicylate, with high yields and confirmed structures through FT-IR and 1HNMR techniques (Li Shi-feng, 2007).

Antioxidant Properties

  • A study synthesized a series of 2-amino-1,3,4-oxadiazoles and 5-aryl-1,3,4-oxadiazoles with a benzimidazole moiety, investigating their antioxidant properties. The study found that one compound, 2-[(2-(4-chlorophenyl)-1H-benzo[d]imidazole-1-yl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole, showed significant activity in vitro (I. Kerimov et al., 2012).

Microwave-Assisted Synthesis

  • A new series of 2-{4-[2-(N-methyl-2-pyridylamino)ethoxy]phenyl}-5-substituted 1,3,4-oxadiazoles were synthesized using microwave irradiation. This method was found to be simple, rapid, and environmentally friendly, producing a novel class of biologically active heterocycles (S. Gaonkar et al., 2011).

Photoluminescent Properties

  • A study synthesized six compounds of 2-chloromethyl-5-aryl-1,3,4-Oxadiazole, confirming their structures and investigating their UV-Vis and fluorescent spectroscopy. The study found that these compounds emit strong purple fluorescence in DMF solution, making them potential luminescent materials (C. Tong, 2011).

Antimicrobial and Anticancer Agents

  • Novel derivatives of 8-hydroxy quinolone substituted 1,3,4-oxadiazole compounds were synthesized and studied for their antibacterial and anticancer properties. This research highlights the potential of 2-(chloromethyl)-5-(substituted phenyl)-1,3,4-oxadiazoles in medicinal chemistry (V. Adimule et al., 2014).

Fluorescent Chemosensor for Zn2+

  • A new 1,3,4-oxadiazole-based fluorescence chemosensor was developed, exhibiting prominent fluorescence enhancement for Zn(2+) in aqueous acetonitrile solution. This chemosensor also showed successful application in fluorescence imaging of Zn(2+) in living cells (Ji-an Zhou et al., 2012).

Safety and Hazards

The safety and hazards associated with “2-(Chloromethyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole” are not well-documented in the literature. It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

2-(chloromethyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-2-15-9-6-4-3-5-8(9)11-14-13-10(7-12)16-11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYBUCONPKOOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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